molecular formula C14H15N3O B11998023 3-(benzylamino)-2-oxo-2,5,6,7-tetrahydro-1H-azepine-4-carbonitrile

3-(benzylamino)-2-oxo-2,5,6,7-tetrahydro-1H-azepine-4-carbonitrile

Cat. No.: B11998023
M. Wt: 241.29 g/mol
InChI Key: QOVKPUXINOFQSE-UHFFFAOYSA-N
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Description

    is a complex organic compound with the following structural formula:

    3-(Benzylamino)-2-oxo-2,5,6,7-tetrahydro-1H-azepine-4-carbonitrile: C10H15NO\text{C}_{10}\text{H}_{15}\text{NO}C10​H15​NO

    .
  • It contains a tetrahydroazepine ring system, a benzylamino group, a cyano (carbonitrile) functional group, and a ketone (oxo) group.
  • The compound’s systematic name is N-Benzyl-3-aminopropan-1-ol (CAS#: 4720-29-0).
  • It is a colorless liquid with a boiling point of approximately 115°C at 0.7 mmHg .
  • Preparation Methods

    • The synthesis of this compound involves several steps:

        Nitration: Start with ). Nitrate this compound to introduce a nitro group.

        Reduction: Convert the nitro group to an amino group using a suitable reducing agent (e.g., hydrogenation).

        Bromination: Introduce a bromine atom at the desired position (e.g., α to the amino group) using a brominating reagent.

        Cyano Group Introduction: Finally, react the brominated intermediate with a cyanide source (e.g., potassium cyanide) to form the carbonitrile group.

    • Industrial production methods may involve variations of these steps, optimized for yield and scalability.

  • Chemical Reactions Analysis

      Oxidation: The compound can undergo oxidation reactions, converting the alcohol group to a ketone or aldehyde.

      Reduction: Reduction of the cyano group can yield the corresponding amine.

      Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and regioselectivity.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activity (e.g., as a ligand for receptors).

      Medicine: May have applications in drug discovery or as a pharmacophore.

      Industry: Used in the preparation of other compounds.

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific application. It could involve interactions with enzymes, receptors, or cellular pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar compounds include other tetrahydroazepines, benzylamines, and carbonitriles.
    • Uniqueness: The combination of the benzylamino group, ketone, and carbonitrile functionalities sets it apart from related compounds.

    Properties

    Molecular Formula

    C14H15N3O

    Molecular Weight

    241.29 g/mol

    IUPAC Name

    6-(benzylamino)-7-oxo-1,2,3,4-tetrahydroazepine-5-carbonitrile

    InChI

    InChI=1S/C14H15N3O/c15-9-12-7-4-8-16-14(18)13(12)17-10-11-5-2-1-3-6-11/h1-3,5-6,17H,4,7-8,10H2,(H,16,18)

    InChI Key

    QOVKPUXINOFQSE-UHFFFAOYSA-N

    Canonical SMILES

    C1CC(=C(C(=O)NC1)NCC2=CC=CC=C2)C#N

    Origin of Product

    United States

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